molecular formula C15H16O2 B8675619 3-Methyl-2-(naphthalen-2-yl)butanoic acid

3-Methyl-2-(naphthalen-2-yl)butanoic acid

Cat. No. B8675619
M. Wt: 228.29 g/mol
InChI Key: TXMRBLGFVGFNAU-UHFFFAOYSA-N
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Patent
US04164415

Procedure details

Following the above-procedure but substituting α-isobutyl-2-naphthaleneacetonitrile or α-sec-butyl-2-naphthaleneacetonitrile for α-isopropyl-2-naphthaleneacetonitrile yields respectively, α-isobutyl-2-naphthaleneacetic acid melting point 115° C. to 119° C. and α-sec-butyl-2-naphthaleneacetic acid, melting point 112° C. to 115° C.
Name
α-sec-butyl-2-naphthaleneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-isopropyl-2-naphthaleneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-isobutyl-2-naphthaleneacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
α-sec-butyl-2-naphthaleneacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C(C1C=CC2C(=CC=CC=2)C=1)C#N)(CC)C.C(C(C1C=CC2C(=CC=CC=2)C=1)C#N)(C)C.C(C(C1C=CC2C(=CC=CC=2)C=1)C(O)=O)C(C)C.[CH:52]([CH:56]([C:60]1[CH:69]=[CH:68][C:67]2[C:62](=[CH:63][CH:64]=[CH:65][CH:66]=2)[CH:61]=1)[C:57]([OH:59])=[O:58])([CH2:54]C)[CH3:53]>>[CH:52]([CH:56]([C:60]1[CH:69]=[CH:68][C:67]2[C:62](=[CH:63][CH:64]=[CH:65][CH:66]=2)[CH:61]=1)[C:57]([OH:59])=[O:58])([CH3:54])[CH3:53]

Inputs

Step One
Name
α-sec-butyl-2-naphthaleneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C(C#N)C1=CC2=CC=CC=C2C=C1
Step Two
Name
α-isopropyl-2-naphthaleneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C#N)C1=CC2=CC=CC=C2C=C1
Step Three
Name
α-isobutyl-2-naphthaleneacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(C(=O)O)C1=CC2=CC=CC=C2C=C1
Step Four
Name
α-sec-butyl-2-naphthaleneacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C(C(=O)O)C1=CC2=CC=CC=C2C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yields respectively

Outcomes

Product
Name
Type
Smiles
C(C)(C)C(C(=O)O)C1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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